Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate
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Overview
Description
PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:
Formation of the Benzoate Core: This step involves the esterification of benzoic acid with propanol under acidic conditions to form propyl benzoate.
Introduction of the Nitrobenzamide Group: The nitrobenzamide group can be introduced through a nitration reaction, where the benzoate core is treated with a nitrating agent such as nitric acid and sulfuric acid.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the benzoate core. This can be achieved by reacting the nitrobenzamide intermediate with morpholine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Esterification: Using catalysts to enhance the esterification process.
Controlled Nitration: Employing precise control over temperature and reagent concentrations to achieve selective nitration.
Automated Synthesis: Utilizing automated systems to streamline the multi-step synthesis process.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate and benzamide derivatives.
Scientific Research Applications
PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-morpholin-4-yl-N-(4-nitro-phenyl)-acetamide
- 3-MORPHOLIN-4-YL-BUT-2-ENOIC ACID ETHYL ESTER
Uniqueness
PROPYL 2-(MORPHOLIN-4-YL)-5-(4-NITROBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23N3O6 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
propyl 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H23N3O6/c1-2-11-30-21(26)18-14-16(5-8-19(18)23-9-12-29-13-10-23)22-20(25)15-3-6-17(7-4-15)24(27)28/h3-8,14H,2,9-13H2,1H3,(H,22,25) |
InChI Key |
OJJRUWGGWMCKHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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